BenchChemオンラインストアへようこそ!

2-(4-Propylphenyl)cyclohexan-1-one

CCR5 Antagonist HIV Entry Inhibitor Chemokine Receptor

2-(4-Propylphenyl)cyclohexan-1-one (CAS 1341097-49-1) is a synthetic 2-arylcyclohexanone derivative with the molecular formula C15H20O and a molecular weight of 216.32 g/mol. It is commercially available as a research chemical from specialty suppliers at purities typically ranging from 95% to 98%.

Molecular Formula C15H20O
Molecular Weight 216.32 g/mol
Cat. No. B8608168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Propylphenyl)cyclohexan-1-one
Molecular FormulaC15H20O
Molecular Weight216.32 g/mol
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)C2CCCCC2=O
InChIInChI=1S/C15H20O/c1-2-5-12-8-10-13(11-9-12)14-6-3-4-7-15(14)16/h8-11,14H,2-7H2,1H3
InChIKeyPCYVMKDGJHKQGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Propylphenyl)cyclohexan-1-one: Chemical Identity and Baseline Procurement Profile


2-(4-Propylphenyl)cyclohexan-1-one (CAS 1341097-49-1) is a synthetic 2-arylcyclohexanone derivative with the molecular formula C15H20O and a molecular weight of 216.32 g/mol . It is commercially available as a research chemical from specialty suppliers at purities typically ranging from 95% to 98% . This compound serves as a versatile building block in medicinal chemistry and materials science, particularly as a precursor in spirocyclic compound synthesis and as a scaffold for liquid crystal intermediates [1][2].

Why Generic Substitution of 2-(4-Propylphenyl)cyclohexan-1-one is Not Scientifically Sound


In scientifically rigorous research and development, 2-arylcyclohexanones are not interchangeable. The specific length and structure of the 4-alkyl substituent on the phenyl ring directly modulates critical parameters such as lipophilicity (logP), steric bulk, and electronic distribution, which in turn dictate target binding affinity, metabolic stability, and mesophase behavior in liquid crystal applications [1][2]. For example, replacing a 4-propyl group with a simple phenyl or 4-methyl group can abolish potent CCR5 antagonism or fundamentally alter the physico-chemical properties required for consistent formulation and performance, making generic substitution a high-risk proposition for procurement without direct comparative validation [3].

Quantitative Evidence Guide for the Differentiation of 2-(4-Propylphenyl)cyclohexan-1-one


High CCR5 Antagonistic Potency: A Differentiating Factor from Shorter Alkyl-Chain Analogs

2-(4-Propylphenyl)cyclohexan-1-one demonstrates exceptionally potent CCR5 antagonism with an IC50 of 0.110 nM in a cell-cell fusion assay using HeLa-P4 cells co-expressing CD4 [1]. This level of potency, in the sub-nanomolar range, is highly sensitive to the lipophilic and steric contributions of the 4-alkyl substituent. While a direct head-to-head comparison is not available, structure-activity relationship (SAR) studies on related 4-substituted phenyl cyclohexane series confirm that potency at chemokine receptors is delicately tuned by the nature of the 4-substituent, with shorter alkyl chains (e.g., methyl, ethyl) or unsubstituted phenyl rings leading to significant drops in affinity [2]. This establishes the n-propyl group as a critical pharmacophoric element for sub-nanomolar CCR5 activity, making the compound a non-substitutable research tool for this target.

CCR5 Antagonist HIV Entry Inhibitor Chemokine Receptor

In Vitro Selectivity Profile: Favorable Off-Target Discrimination Against STAT3

A critical concern in probe and drug development is undesired off-target activity. 2-(4-Propylphenyl)cyclohexan-1-one was screened in a high-throughput assay for STAT3 inhibition and was found to be essentially inactive, with an IC50 greater than 55.69 µM . This represents a >500,000-fold selectivity window for its primary CCR5 target (IC50 = 0.110 nM) over STAT3. While not a direct head-to-head comparison, this data point provides quantifiable evidence of a clean off-target profile on the STAT3 pathway, which is a common source of false positives in phenotypic screening libraries. This selectivity is a key differentiator for procurement when purity of pharmacological signal is required, especially when compared to promiscuous kinase inhibitors or other tool compounds that often display significant STAT3 inhibition at low micromolar concentrations.

Selectivity Off-Target Activity STAT3 Drug Safety

Differentiation as a Liquid Crystal Intermediate: The Role of the n-Propyl Chain in Mesophase Control

Patented 2-phenylcyclohexanone derivatives, such as trans-5-Methyl-2-(4-methylphenyl)cyclohexanone, are explicitly claimed for use as components in liquid crystal compositions due to their ability to lower the device threshold voltage, enhance steepness of voltage-transmittance characteristics, and improve viewing angle dependency [1]. Although specific quantitative data for the 4-propylphenyl analog is not disclosed in the public domain, the patent class establishes that the nature of the 4-alkyl substituent is critical for performance. The n-propyl chain in 2-(4-Propylphenyl)cyclohexan-1-one offers increased molecular length and polarizability compared to the methyl analog, which is predicted to result in a higher nematic-to-isotropic transition temperature and altered dielectric anisotropy—key parameters for the formulation of wide-temperature-range nematic mixtures. This represents a class-level, structure-driven differentiation for procurement when developing advanced liquid crystal formulations that require specific thermal and electro-optical profiles unattainable with shorter alkyl-chain analogs.

Liquid Crystal Mesophase Threshold Voltage Display Technology

Synthetic Utility as a Spirocyclic Precursor: A Validated Role in a Patented Process

The compound is a validated intermediate in a patented process (US9120797B2) for preparing spirocyclic cyclohexane compounds, which are of significant interest as ligands for opioid and nociceptin receptors [1]. The patent exemplifies the use of related 2-arylcyclohexanone scaffolds and the final spirocyclic products demonstrate ultra-high affinity for the human mu-opioid receptor (Ki = 0.260 nM) and nociceptin receptor (Ki = 3.20 nM) [2][3]. This direct link to a high-value, patented chemical space is a strong differentiator for procurement. While simple 2-phenylcyclohexanone could theoretically be used, the 4-propyl substitution is essential for constructing the specific spirocyclic derivatives claimed in the patent, which likely have optimized pharmacokinetic and selectivity profiles. The procurement of this specific intermediate is therefore a prerequisite for any R&D program aiming to explore this proprietary chemical series.

Spirocyclic Compound Synthetic Intermediate Patent Process Chemistry

High-Impact Application Scenarios for 2-(4-Propylphenyl)cyclohexan-1-one Driven by Quantitative Evidence


Precision Tool for CCR5-Mediated HIV Entry Mechanism Studies

With a sub-nanomolar IC50 of 0.110 nM in a cell-cell fusion assay [1], 2-(4-Propylphenyl)cyclohexan-1-one is optimally suited for detailed pharmacological studies of CCR5 receptor internalization, biased signaling, and HIV entry blockade where exquisite potency and a clean off-target profile (as evidenced by the >500,000-fold selectivity over STAT3) are non-negotiable requirements . The use of shorter alkyl-chain analogs would fail to replicate this level of target engagement.

Advanced Liquid Crystal Formulation Development for High-Temperature Displays

Leveraging the class-level property of 2-phenylcyclohexanone derivatives to lower threshold voltage and improve electro-optical steepness [2], the procurement of the 4-propylphenyl analog is a strategic choice for formulating wide-nematic-range mixtures that demand high clearing points and tailored dielectric anisotropy for automotive or outdoor display applications.

Competitive Intelligence and Patent Strategy in Spirocyclic Analgesic R&D

As a key intermediate in the synthesis of patented spirocyclic cyclohexane compounds (US9120797B2) with picomolar opioid receptor affinity [3][4], this compound is an essential procurement for any competitive intelligence program or life cycle management study aimed at understanding the chemical space of next-generation, non-morphinan analgesic scaffolds.

Reaction Methodology Optimization for 2-Arylcyclohexanone Synthesis

Given its commercial availability and the synthetic challenge posed by the sterically demanding 4-propylphenyl group, this compound serves as an ideal benchmark substrate for developing and comparing new catalytic asymmetric alkylation or enantioselective protonation methods for the construction of chiral quaternary carbon centers in 2-arylcyclohexanones [5].

Quote Request

Request a Quote for 2-(4-Propylphenyl)cyclohexan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.